Mappain

説明

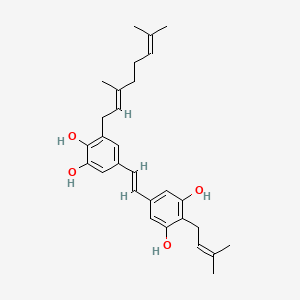

Mappain is a cytotoxic prenylated stilbene first isolated from Macaranga mappa (Euphorbiaceae) through bioassay-guided fractionation . Structurally, it is a derivative of piceatannol substituted with a prenyl group at position C-3 and a geranyl group at position C-5, forming a trans-stilbene framework (Figure 1) . Its total synthesis was achieved via a Horner–Wadsworth–Emmons reaction, confirming the stereochemistry and functional groups .

This compound exhibits potent cytotoxicity, particularly against ovarian cancer cell lines. It inhibits both drug-sensitive SK-OV-3 and multidrug-resistant SKVLB-1 cells with an IC50 of 1.3 µM, suggesting it evades P-glycoprotein-mediated resistance . This property distinguishes it from many chemotherapeutics that lose efficacy in resistant cancers.

特性

分子式 |

C29H36O4 |

|---|---|

分子量 |

448.6 g/mol |

IUPAC名 |

5-[(E)-2-[3,5-dihydroxy-4-(3-methylbut-2-enyl)phenyl]ethenyl]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,2-diol |

InChI |

InChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-13-24-15-22(18-28(32)29(24)33)11-12-23-16-26(30)25(27(31)17-23)14-9-20(3)4/h7,9-12,15-18,30-33H,6,8,13-14H2,1-5H3/b12-11+,21-10+ |

InChIキー |

GJZKDVGLDGLPMB-ZVBRSKEYSA-N |

異性体SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)/C=C/C2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)/C)C |

正規SMILES |

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)C)C |

同義語 |

mappain |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Mappain belongs to a broader class of prenylated and geranylated stilbenoids, many of which share cytotoxic or antiviral activities. Below is a detailed comparison with key analogues:

Schweinfurthins (A, B, D, G)

- Source : Macaranga schweinfurthii .

- Structural Features : Schweinfurthins are hexahydroxanthene stilbenes with di-geranyl substitutions. Schweinfurthin G, for example, lacks the prenyl group present in this compound .

- Activity: Schweinfurthins A and B show cytotoxicity against brain (SF295) and lung (A549) carcinoma cells (IC50 ≈ 0.5–2.0 µM) . Schweinfurthin G, isolated alongside this compound from Macaranga barteri, exhibits antiviral activity against Echovirus E19 (IC50 = 0.018 nM) but lower selectivity (SI = 31) compared to vedelianin .

Vedelianin

- Source : Macaranga barteri .

- Structural Features : A geranylated stilbene structurally homologous to this compound but lacking the prenyl group.

- Equipotent to this compound in cytotoxicity against A2780 ovarian cancer cells (IC50 ≈ 1.0–1.5 µM) .

Macabartebenes A and B

- Source : Macaranga barteri .

- Structural Features: Hydrated prenyl side chains compared to this compound’s non-hydrated geranyl group.

Chiricanine A and Arahypins

- Source : Various plants, including Macaranga species .

- Structural Features : Prenylated stilbenes without geranyl groups.

- Activity : Generally less potent than this compound in cytotoxicity (IC50 values typically >10 µM) .

Key Research Findings and Data Tables

Table 1: Cytotoxic Activity of this compound and Analogues

Table 2: Antiviral Activity of this compound and Analogues

Mechanistic and Structural Insights

- Cytotoxicity : The symmetry of the AA' benzene ring system in this compound and macabartebenes is critical for activity, while side-chain modifications (e.g., hydration) have minimal impact .

- Antiviral Action : this compound’s moderate anti-enteroviral activity contrasts with vedelianin’s superior potency, suggesting geranylation alone may enhance viral entry inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。